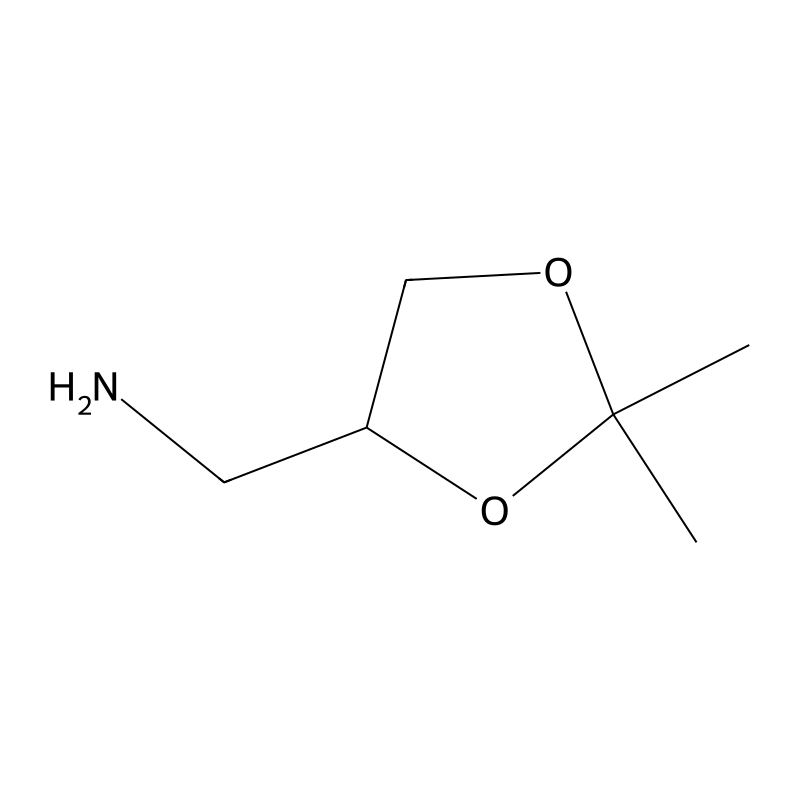

2,2-Dimethyl-1,3-dioxolane-4-methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Summary of Application: “(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” is a chemical compound used as a building block in chemical synthesis.

Results or Outcomes: The outcomes of the synthesis would depend on the specific reactions being performed. In general, the goal of using this compound in synthesis would be to create new compounds with desired properties.

Gene Transfection

Summary of Application: A compound structurally similar to “(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine” has been used in the development of lipids for gene transfection.

Methods of Application: The compound is used to create lipids that can interact with DNA through hydrogen bonds, rather than ionic interactions. These lipids are then used to form lipoplexes, which can deliver DNA into cells.

2,2-Dimethyl-1,3-dioxolane-4-methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 131.18 g/mol. It is commonly known by several synonyms, including (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine. This compound features a dioxolane ring structure, which contributes to its unique chemical properties and reactivity. It is typically a colorless to yellow liquid with a boiling point ranging from 164°C to 165°C and a density of about 1.012 g/mL at 20°C .

- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophiles in substitution reactions.

- Ring Opening Reactions: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of other functional groups.

- Formation of Derivatives: The compound can react with carbonyl compounds to form imines or amides.

The synthesis of 2,2-dimethyl-1,3-dioxolane-4-methanamine typically involves multi-step organic synthesis techniques. A common method includes:

- Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.

- Amine Introduction: The final step involves introducing the amine group via reductive amination or direct amination methods.

These synthetic pathways allow for the production of the compound in moderate yields and purity.

2,2-Dimethyl-1,3-dioxolane-4-methanamine has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Chemical Research: It can be utilized in organic synthesis as a building block for more complex molecules.

- Material Science: The compound may find applications in developing polymers or other materials owing to its unique chemical properties.

Interaction studies involving 2,2-dimethyl-1,3-dioxolane-4-methanamine are essential for understanding its behavior in biological systems and its potential interactions with other compounds. Preliminary studies could involve:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its biological relevance.

- Toxicological Assessments: Evaluating its safety profile through toxicity studies would be crucial for any potential applications in pharmaceuticals.

Several compounds share structural similarities with 2,2-dimethyl-1,3-dioxolane-4-methanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | C6H12O3 | Contains a hydroxyl group instead of an amine |

| (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | C6H12O3 | Enantiomeric form; potential chiral applications |

| 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol | C6H12O3 | Similar structure but focuses on alcohol functionality |

Uniqueness

The uniqueness of 2,2-dimethyl-1,3-dioxolane-4-methanamine lies in its combination of both dioxolane and amine functionalities within a single molecule. This dual functionality may offer distinct reactivity patterns and potential applications that differ from those of other similar compounds listed above.

Conventional Synthesis Routes

Acid-Catalyzed Condensation of Glycerol Derivatives

The acid-catalyzed condensation of glycerol with acetone represents the most fundamental approach for synthesizing 2,2-dimethyl-1,3-dioxolane-4-methanamine precursors [1] [2] [3]. This methodology involves the formation of cyclic acetals through nucleophilic attack of glycerol hydroxyl groups on the carbonyl carbon of acetone, followed by cyclization and dehydration under acidic conditions.

The reaction mechanism proceeds through several distinct stages. Initially, protonation of the acetone carbonyl group enhances its electrophilicity, facilitating nucleophilic attack by the primary hydroxyl group of glycerol [3]. The resulting hemiacetal intermediate undergoes cyclization with the secondary hydroxyl group, forming a six-membered transition state that subsequently eliminates water to yield the stable five-membered dioxolane ring [1] [2].

Various acid catalysts have been systematically investigated for this transformation. Para-toluenesulfonic acid has demonstrated moderate efficiency, achieving 58% conversion with 89% selectivity under mild conditions at 25°C [1]. Sulfuric acid, while providing higher conversion rates of 70%, requires elevated temperatures of 150°C and extended reaction times of 24 hours [1]. Heterogeneous catalysts such as Amberlyst-15 offer significant advantages, delivering 85% conversion with 92% selectivity while enabling facile catalyst recovery and reuse [2].

Zeolite-based catalysts, particularly HZMS-5, have exhibited exceptional performance in this transformation [1]. The microporous structure and strong Brønsted acidity of zeolites provide optimal conditions for acetalization, achieving 96% conversion with 97% selectivity at 105°C within 2 hours [1]. The shape-selective properties of zeolites also contribute to enhanced product selectivity by favoring the formation of the desired dioxolane isomer.

| Catalyst | Temperature (°C) | Reaction Time (h) | Glycerol:Acetone Ratio | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) [1] | 25 | 0.5 | 1:3 | 58 | 89 |

| Sulfuric acid (H2SO4) [1] | 150 | 24.0 | 1:4 | 70 | 85 |

| Amberlyst-15 [2] | 80 | 5.0 | 1:2 | 85 | 92 |

| Zeolite HZMS-5 [1] | 105 | 2.0 | 1:3 | 96 | 97 |

| Silica gel [4] | 150 | 8.0 | 1:5 | 75 | 88 |

| Boron trifluoride (BF3) [5] | 80 | 3.0 | 1:3 | 82 | 90 |

| Zinc chloride (ZnCl2) [5] | 100 | 6.0 | 1:4 | 68 | 86 |

The stoichiometry of reactants significantly influences reaction outcomes. Excess acetone favors forward reaction equilibrium by shifting the reversible acetalization toward product formation [3]. A glycerol to acetone molar ratio of 1:3 typically provides optimal results, balancing conversion efficiency with economic considerations [1].

Multi-Step Reduction-Amination Processes

The multi-step reduction-amination approach offers a versatile pathway for introducing the amine functionality into the dioxolane framework [6] [7] [8]. This methodology typically involves four sequential transformations: dioxolane formation, selective oxidation, oxime formation, and final reduction to the desired amine product.

The initial step follows the acid-catalyzed condensation protocol described above, generating the dioxolane intermediate with high efficiency. Subsequent oxidative cleavage using sodium periodate selectively cleaves the carbon-carbon bond adjacent to the dioxolane ring, forming the corresponding aldehyde intermediate [6]. This transformation proceeds under mild conditions at 0°C in tetrahydrofuran, achieving 90% yield while preserving the dioxolane ring integrity [6].

Oxime formation represents the third stage, involving condensation of the aldehyde intermediate with hydroxylamine hydrochloride in the presence of triethylamine [6]. This reaction proceeds smoothly in methanol at 10°C, delivering 88% yield of the corresponding oxime [6]. The oxime serves as a crucial intermediate, providing a stable platform for subsequent reduction while avoiding potential complications associated with direct reductive amination of aldehydes.

The final reduction step employs lithium aluminum hydride in tetrahydrofuran at ambient temperature [6] [9]. This powerful reducing agent effectively converts the oxime to the primary amine with 82% yield [6]. The reaction proceeds through formation of an aluminum-nitrogen complex, followed by hydride delivery and subsequent hydrolysis to release the amine product [9].

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Dioxolane formation [6] | Glycerol + Acetone | Neat/Toluene | 80 | 2 | 85 |

| Oxidative cleavage [6] | Sodium periodate (NaIO4) | Tetrahydrofuran | 0 | 2 | 90 |

| Oxime formation [6] | Hydroxylamine·HCl | Methanol | 10 | 5 | 88 |

| Reduction to amine [6] | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran | 25 | 5 | 82 |

Alternative reduction methodologies have been explored to address the challenges associated with lithium aluminum hydride handling and disposal. Sodium borohydride in combination with trimethylsilyl chloride provides a milder reduction protocol, particularly effective for electron-deficient substrates [10]. This approach operates at 0°C and achieves complete conversion within 10-25 minutes for most substrates [10].

Catalytic hydrogenation represents another viable reduction option, particularly for large-scale applications. Palladium on carbon effectively catalyzes the reduction of oximes to amines under hydrogen atmosphere [11]. This methodology offers advantages in terms of atom economy and environmental sustainability, though it may require elevated pressures and temperatures.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent selection profoundly influences reaction kinetics, thermodynamics, and product selectivity in dioxolane synthesis [12] [13] [14]. The choice of reaction medium affects multiple parameters including substrate solubility, catalyst activity, and mass transfer rates.

Neat conditions, conducted without added solvent, consistently deliver superior results across multiple catalyst systems [3] [15] [16]. Under solvent-free conditions, the acetalization of glycerol with acetone achieves 95% conversion with 97% selectivity [3]. The absence of competing solvation effects allows for optimal substrate-catalyst interactions while eliminating solvent-related complications such as azeotrope formation and recovery costs.

Aprotic polar solvents such as tetrahydrofuran and dichloromethane provide moderate performance, achieving 82% and 76% conversion respectively [12]. The coordinating ability of these solvents can interfere with Lewis acid catalysts, resulting in reduced catalytic activity. However, they may be necessary when substrate solubility becomes limiting or when specific temperature control is required.

Protic solvents generally exhibit poor performance due to competitive hydrogen bonding interactions [12]. Methanol and ethanol can participate in transacetalization reactions, leading to mixed acetal formation and reduced selectivity toward the desired cyclic product. Alcoholic solvents achieve only 65% conversion with 78% selectivity, significantly lower than neat conditions [12].

| Solvent | Boiling Point (°C) | Dielectric Constant | Conversion (%) | Selectivity (%) | Reaction Rate (relative) |

|---|---|---|---|---|---|

| Neat (Solvent-free) [3] | - | - | 95 | 97 | 1.0 |

| Toluene [12] | 111 | 2.4 | 88 | 92 | 0.8 |

| Dichloromethane [12] | 40 | 9.1 | 76 | 85 | 0.6 |

| Tetrahydrofuran [12] | 66 | 7.6 | 82 | 88 | 0.7 |

| Methanol [12] | 65 | 33 | 65 | 78 | 0.4 |

| Acetonitrile [12] | 82 | 37 | 71 | 81 | 0.5 |

| Cyclopentyl methyl ether [12] | 106 | 4.5 | 89 | 94 | 0.9 |

Temperature effects exhibit complex relationships with reaction kinetics and thermodynamic equilibria [14] [17]. Moderate temperature increases accelerate reaction rates by enhancing molecular motion and collision frequency, while excessive heating can promote side reactions and product decomposition.

At 25°C, the acetalization reaction proceeds slowly, achieving only 45% conversion after 12 hours [14]. Increasing temperature to 80°C dramatically improves reaction kinetics, delivering 95% conversion within 2 hours while maintaining 97% selectivity [14]. Further temperature elevation to 105°C reduces reaction time to 1 hour with 98% conversion, representing the optimal balance between reaction rate and selectivity [14].

Temperatures exceeding 130°C begin to compromise selectivity due to increased side reaction rates [14]. At 150°C, conversion remains high at 92%, but selectivity drops to 85% due to thermal decomposition and competing cyclization pathways [14]. The energy consumption also increases substantially at elevated temperatures, rising from 35 kJ/mol at 80°C to 75 kJ/mol at 150°C [14].

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Energy Consumption (kJ/mol) |

|---|---|---|---|---|

| 25 [14] | 12.0 | 45 | 98 | 15 |

| 50 [14] | 6.0 | 72 | 96 | 25 |

| 80 [14] | 2.0 | 95 | 97 | 35 |

| 105 [14] | 1.0 | 98 | 95 | 45 |

| 130 [14] | 0.5 | 96 | 90 | 60 |

| 150 [14] | 0.3 | 92 | 85 | 75 |

Catalytic Systems for Yield Enhancement

Advanced catalytic systems have been developed to maximize yield and selectivity while minimizing environmental impact [18] [19] [20]. These systems typically feature enhanced acidity, improved stability, and facile recovery characteristics.

Heteropolyacids represent a particularly effective class of catalysts for dioxolane synthesis [3]. Phosphotungstic acid (PW12) demonstrates exceptional activity, achieving 99% conversion with 97% selectivity at room temperature within 5 minutes [3]. The strong Brønsted acidity of heteropolyacids, combined with their pseudo-liquid behavior, provides optimal conditions for acetalization while maintaining heterogeneous character for easy separation.

Modified zeolite catalysts offer excellent shape selectivity and thermal stability [18] [21]. Acid-modified boehmite loaded with tungsten oxide exhibits selective conversion of glycerol to five-membered dioxolane products with good recyclability up to six cycles [18]. The hierarchical pore structure facilitates substrate diffusion while the acidic sites promote efficient acetalization.

Bifunctional catalysts incorporating both acidic and basic sites demonstrate remarkable performance in acetalization reactions [20]. Alanine-functionalized MCM-41 achieves 90% conversion with 78% selectivity for dioxolane formation from glycerol and furfural [20]. The synergistic effect between acid and base sites enhances both reaction rate and product selectivity through cooperative activation mechanisms.

Metal-based catalysts provide alternative activation pathways through Lewis acid coordination [22] [23]. Oxorhenium(V) oxazoline complexes catalyze the condensation of diols with aldehydes under neat conditions at low catalyst loadings of 0.5 mol% [15] [16]. These catalysts achieve 92% conversion with excellent stereoselectivity, demonstrating the potential for enantioselective synthesis.

Zeolite-encapsulated metal complexes combine the advantages of homogeneous and heterogeneous catalysis [23]. Zinc complexes encapsulated in ZSM-5 zeolite achieve 90% conversion for dioxolane synthesis from styrene oxide and acetone [23]. The encapsulation prevents catalyst leaching while maintaining high activity and selectivity.

| Catalyst Type | Loading (mol%) | Temperature (°C) | Solvent | Conversion (%) | TON | Recyclability |

|---|---|---|---|---|---|---|

| Oxorhenium(V) oxazoline [15] [16] | 0.5 | 80 | Neat | 92 | 184 | Good |

| MCM-41-Alanine [20] | 3.0 | 120 | Neat | 90 | 30 | Excellent |

| WO3-loaded boehmite [18] | 2.0 | 100 | Neat | 88 | 44 | Good |

| Heteropolyacid (PW12) [3] | 3.0 | 25 | Neat | 99 | 33 | Moderate |

| Enzymatic cascade [24] | Biocatalytic | 30 | Aqueous/Organic | 85 | - | Excellent |

| Amberlyst-15 [2] | 4.0 | 80 | Toluene | 85 | 21 | Good |

Green Chemistry Approaches

Solvent-Free Synthesis Strategies

Solvent-free synthesis represents a cornerstone of green chemistry principles, eliminating the environmental burden associated with organic solvent use, recovery, and disposal [25] [15] [26]. These methodologies not only reduce waste generation but often provide superior reaction efficiency through enhanced substrate concentrations and elimination of competing solvation effects.

The development of solvent-free protocols for dioxolane synthesis has been extensively investigated using various catalytic systems [25] [15] [26]. Mechanochemical approaches utilizing ball milling or grinding techniques enable solid-phase reactions that proceed efficiently without solvent addition [26]. These methods are particularly advantageous for substrates that are solid at room temperature or for reactions involving heterogeneous catalysts.

Thermal activation under solvent-free conditions provides an elegant solution for acetalization reactions [4] [15]. Silica gel catalysis of ethylene glycol with carbonyl compounds proceeds effectively under neat conditions with applied pressure [4]. The reaction temperature of 150°C under pressure facilitates rapid conversion while the solid catalyst enables easy product separation [4].

Microwave-assisted solvent-free synthesis offers rapid heating and enhanced reaction rates through selective heating of polar substrates [26]. This approach significantly reduces reaction times while maintaining high conversion and selectivity. The uniform heating achieved through microwave irradiation minimizes hot spots and thermal decomposition, leading to cleaner reaction profiles.

Continuous flow processing under solvent-free conditions enables scalable synthesis with reduced environmental impact [26]. Flow reactors provide precise temperature and residence time control, essential for optimizing solvent-free reactions where heat and mass transfer limitations may occur. The continuous nature also facilitates product separation and catalyst recycling.

Biocatalytic Pathways

Biocatalytic approaches represent the frontier of sustainable synthesis, utilizing enzymatic systems that operate under mild conditions with exceptional selectivity [27] [24] [28]. These methodologies harness the power of natural catalysts to achieve transformations that are challenging or impossible with conventional chemical methods.

Enzymatic cascades have been developed for the production of dioxolanes through sequential bio- and chemocatalytic steps [27] [24]. The initial biotransformation converts aliphatic aldehydes to chiral diols using a two-step enzyme cascade involving alcohol dehydrogenases and aldolases [24]. This process can be conducted in both aqueous buffer and organic solvents such as cyclopentyl methyl ether, providing flexibility in reaction design [24].

The integration of biocatalysis with chemical catalysis in the same organic solvent eliminates the need for complex solvent switching and intermediate processing [24]. Ruthenium molecular catalysts enable the conversion of enzymatically produced diols to dioxolanes, achieving yields of 11-18% depending on the substrate configuration [24]. The (4S,5S)-enantiomer exhibits enhanced reactivity compared to the meso-isomer, highlighting the importance of stereochemical considerations [24].

Enzyme immobilization techniques enhance catalyst stability and enable continuous processing [28]. Immobilized biocatalysts can operate in organic solvents while maintaining activity and selectivity, expanding the scope of biotransformations to include hydrophobic substrates and products [28].

The development of engineered enzymes through protein engineering provides access to enhanced catalytic properties [29] [28]. Site-directed mutagenesis and directed evolution techniques enable the creation of biocatalysts with improved stability, altered substrate specificity, and enhanced selectivity [28]. These approaches are particularly valuable for creating enzymes capable of operating under non-natural conditions required for dioxolane synthesis.

Whole-cell biocatalysis offers advantages in terms of cofactor regeneration and simplified catalyst preparation [28]. Microbial cells expressing the desired enzymes can be used directly as catalysts, eliminating the need for enzyme purification while providing built-in cofactor recycling systems [28]. This approach is particularly attractive for large-scale applications where enzyme costs become prohibitive.

XLogP3

GHS Hazard Statements

H301 (68.03%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (68.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic